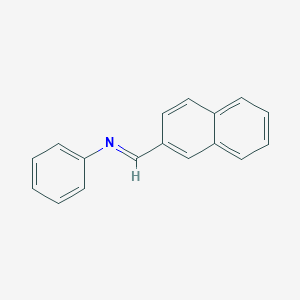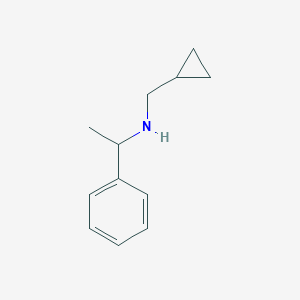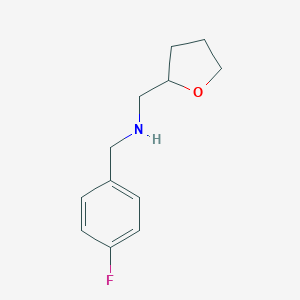
Benzenamine, N-(2-naphthalenylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N-(2-naphthalenylmethylene)-, also known as 2-[(naphthalen-2-yl)methylidene]aniline, is an organic compound with the molecular formula C20H15N. It is a yellow powder that is used in various scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- is not fully understood. However, it is believed that it acts by binding to metal ions and forming a complex that can undergo redox reactions. This complex can then interact with other molecules in the system, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals in the body. Additionally, it has been shown to have anti-inflammatory properties and can reduce inflammation in the body. It has also been shown to have antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- in lab experiments is its fluorescent properties, which make it easy to detect and quantify. Additionally, it is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- is that it can be toxic in high doses and can cause harm to living organisms.
Direcciones Futuras
There are many future directions for the use of Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- in scientific research. One area of interest is the development of new metal complexes for catalytic applications. Another area of interest is the use of Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- as a photosensitizer for the treatment of cancer. Additionally, there is potential for the use of Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- in the development of new antimicrobial agents. Further studies are needed to fully understand the mechanism of action and potential applications of Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- in scientific research.
Conclusion:
In conclusion, Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- is an organic compound with unique properties that make it useful in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- in scientific research.
Métodos De Síntesis
The synthesis of Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- can be achieved through various methods. One of the most common methods is the condensation of Benzenamine, N-(2-naphthalenylmethylene)-naphthol with aniline in the presence of an acid catalyst. Another method is the reaction of Benzenamine, N-(2-naphthalenylmethylene)-naphthaldehyde with aniline in the presence of a reducing agent such as sodium borohydride. The yield of the synthesis process can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- is used in various scientific research applications due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions such as copper and iron. It is also used as a ligand in the synthesis of metal complexes for catalytic applications. Additionally, it has been used as a photosensitizer for the production of singlet oxygen in photodynamic therapy.
Propiedades
Número CAS |
18263-29-1 |
|---|---|
Nombre del producto |
Benzenamine, N-(2-naphthalenylmethylene)- |
Fórmula molecular |
C17H13N |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
1-naphthalen-2-yl-N-phenylmethanimine |
InChI |
InChI=1S/C17H13N/c1-2-8-17(9-3-1)18-13-14-10-11-15-6-4-5-7-16(15)12-14/h1-13H |
Clave InChI |
LOWCAGPWRWKNKE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=CC2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
C1=CC=C(C=C1)N=CC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid](/img/structure/B185537.png)


![[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B185542.png)

![{2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B185544.png)





